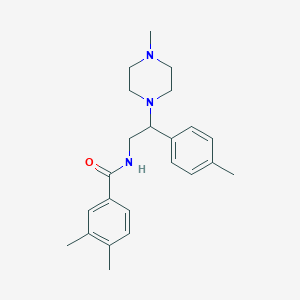

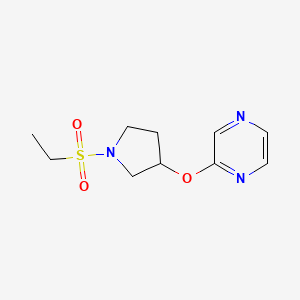

![molecular formula C8H6N2O3S B2935241 2-Methoxy-5-nitrobenzo[d]thiazole CAS No. 1421491-60-2](/img/structure/B2935241.png)

2-Methoxy-5-nitrobenzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Methoxy-5-nitrobenzo[d]thiazole” is a chemical compound . It is an organic intermediate with borate and sulfonamide groups . It is also known to be a part of the thiazole family .

Synthesis Analysis

The synthesis of “this compound” and its derivatives involves several steps . The process includes coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of sulfur and nitrogen atoms in the thiazole ring . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .

Chemical Reactions Analysis

The thiazole ring in “this compound” has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

科学的研究の応用

Synthesis and Characterization

The synthesis of derivatives related to 2-Methoxy-5-nitrobenzo[d]thiazole involves various chemical reactions that yield compounds with potential biological activities. For instance, derivatives have been synthesized through reactions involving amino-5-nitrothiazole, leading to Schiff base ligands with antimicrobial activity (Vinusha et al., 2015). Another study detailed a facile synthesis process for creating derivatives with significant yields, further characterized by spectroscopic methods to confirm their molecular structures (Havaldar et al., 2004).

Biological Activities

These compounds exhibit a range of biological activities, including antimicrobial and antifungal properties. The Schiff base ligands derived from 2-amino-5-nitrothiazole showed moderate activity against bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Vinusha et al., 2015). Additionally, the synthesis of specific derivatives has led to the discovery of compounds with antibacterial activity against various strains, indicating their importance in medicinal chemistry research (Havaldar et al., 2004).

Photophysical and Chemical Properties

Studies also explore the influence of regioisomerism on the photophysical properties of derivatives, aiming to understand the molecular structure-property relationship for future design strategies. Surprisingly, despite the presence of nitro groups, certain derivatives exhibit high quantum yields, making them interesting subjects for fluorescence studies (Habenicht et al., 2015).

Novel Synthetic Approaches

Innovative synthetic approaches, such as microwave-assisted methods on ionic liquid support, have been applied to access benzoxazol-5-yl-1H-benz[d]imidazole derivatives, showcasing the versatility of these compounds in drug discovery programs (Chanda et al., 2012).

作用機序

Target of Action

Similar compounds, such as benzothiazole derivatives, have been found to inhibit cox-1 . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation and pain sensation.

Mode of Action

Benzothiazole derivatives have been shown to inhibit cox-1, thereby reducing the production of prostaglandins . This suggests that 2-Methoxy-5-nitrobenzo[d]thiazole may interact with its targets in a similar manner, leading to changes in cellular processes.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of this compound.

Result of Action

Based on the potential inhibition of cox-1, it could lead to a decrease in the production of prostaglandins, potentially reducing inflammation and pain sensation .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that thiazoles, the class of compounds to which it belongs, have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules

Cellular Effects

The cellular effects of 2-Methoxy-5-nitrobenzo[d]thiazole are also not fully known. Thiazole derivatives have been found to have potent inhibitory effects against M. tuberculosis . This suggests that this compound may also have significant effects on cellular function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. Thiazole derivatives have been found to have potent inhibitory effects against M. tuberculosis . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

2-methoxy-5-nitro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCUQAOADSIOBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

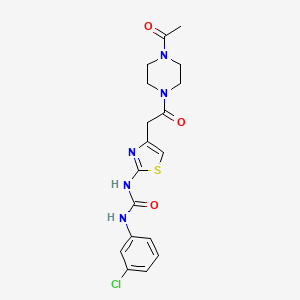

![7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2935159.png)

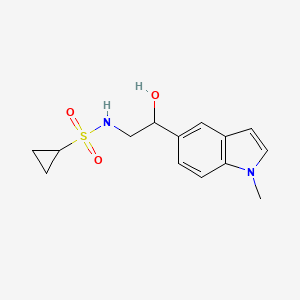

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2935160.png)

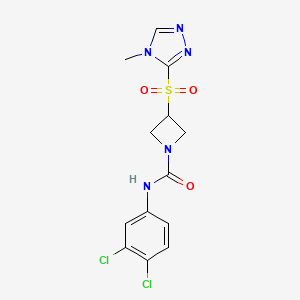

![3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2935162.png)

![2-naphthalen-1-yl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935168.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)